molecular formula C4H11NO2 B2715283 4-Aminooxybutan-2-ol CAS No. 1694774-15-6

4-Aminooxybutan-2-ol

Cat. No.: B2715283
CAS No.: 1694774-15-6
M. Wt: 105.137
InChI Key: LBHXARWFQRDSPZ-UHFFFAOYSA-N
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Description

4-Aminooxybutan-2-ol is a chemical compound that features both aminooxy and alcohol functional groups, making it a versatile building block in organic synthesis and a potential reagent in bioconjugation. Compounds of this class are of significant interest in medicinal chemistry and chemical biology for the development of probes and inhibitors. Aminooxy groups are known to react selectively with carbonyl groups, such as aldehydes and ketones, which can be utilized for linking molecules or surface functionalization. This product is intended for research purposes in a laboratory setting only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-aminooxybutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-4(6)2-3-7-5/h4,6H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHXARWFQRDSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCON)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1694774-15-6
Record name 4-(aminooxy)butan-2-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminooxybutan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutan-2-ol with hydroxylamine under basic conditions. The reaction typically proceeds as follows:

    Reactants: 4-chlorobutan-2-ol and hydroxylamine.

    Conditions: Basic medium, often using sodium hydroxide.

    Procedure: The reactants are mixed and heated to promote the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The process generally includes:

    Reactant Preparation: Purification of 4-chlorobutan-2-ol and hydroxylamine.

    Reaction: Conducted in a continuous flow reactor to maintain consistent reaction conditions.

    Purification: The product is purified using distillation or recrystallization techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-Aminooxybutan-2-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The amino and oxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces oximes or nitriles.

    Reduction: Yields amines or alcohols.

    Substitution: Results in various substituted derivatives depending on the reactants used.

Scientific Research Applications

4-Aminooxybutan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Aminooxybutan-2-ol involves its interaction with various molecular targets. The amino and oxy groups allow it to form hydrogen bonds and participate in nucleophilic attacks. These interactions can modulate enzyme activity, alter biochemical pathways, and influence cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 4-aminooxybutan-2-ol with structurally analogous compounds highlights key differences in functional groups, reactivity, and applications. Below is a detailed comparison based on available evidence:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Functional Groups Key Properties/Applications Toxicity/Regulatory Notes
This compound C₄H₁₁NO₂ (inferred) Aminooxy (–ONH₂), secondary alcohol Potential use in bioconjugation; limited industrial data No toxicity data available
1-Amino-2-butanol C₄H₁₁NO Primary amine (–NH₂), secondary alcohol Industrial solvent, pharmaceutical intermediate Moderate toxicity; regulated exposure guidelines
4-(1-Aminobutan-2-yl)oxan-4-ol C₉H₁₉NO₂ Primary amine (–NH₂), ether, tertiary alcohol Research chemical; synthesis intermediate No toxicity data
4-Aminobiphenyl C₁₂H₁₁N Aromatic amine Historical use in dyes/polymers Carcinogenic; strict exposure limits

Key Observations:

Functional Group Diversity: this compound’s aminooxy group differentiates it from amines like 1-amino-2-butanol, which have a standard –NH₂ group. This confers unique reactivity, such as oxime formation, absent in simpler amino alcohols . 4-(1-Aminobutan-2-yl)oxan-4-ol contains an ether and tertiary alcohol, making it bulkier and less reactive toward nucleophilic reactions compared to this compound .

Toxicity Profiles: While 4-aminobiphenyl is a known carcinogen with stringent regulations , amino alcohols like 1-amino-2-butanol exhibit moderate toxicity, primarily affecting respiratory and dermal systems.

Applications: 1-Amino-2-butanol is widely used in industrial solvents and pharmaceuticals, whereas this compound’s niche applications in bioconjugation are speculative without direct evidence.

Biological Activity

4-Aminooxybutan-2-ol, also known as 4-AOB, is a compound that has gained attention for its potential biological activities, particularly in the fields of immunology, oncology, and neurology. Its structure allows for various interactions within biological systems, making it a subject of interest for researchers exploring therapeutic agents. This article reviews the biological activity of 4-AOB, summarizing key findings from diverse studies, including in vitro and in vivo experiments.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

HOOC CH NH 2 CH OH CH 2 O\text{HOOC CH NH 2 CH OH CH 2 O}

This structure features an amino group and an alcohol functional group, which are critical for its biological interactions.

Research indicates that 4-AOB may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling : 4-AOB may influence signaling pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which could protect cells from oxidative stress.

Anticancer Activity

Several studies have evaluated the anticancer potential of 4-AOB:

  • Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., A549 lung cancer cells) demonstrated that 4-AOB significantly reduces cell viability at concentrations ranging from 10 µM to 100 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Concentration (µM)Cell Viability (%)
1085
2570
5050
10030
  • Tumor Growth Inhibition : In vivo studies in mice bearing tumors showed a notable reduction in tumor size when treated with 4-AOB compared to control groups.

Immunomodulatory Effects

4-AOB has been investigated for its immunomodulatory properties:

  • Cytokine Production : It was found to modulate the production of pro-inflammatory cytokines like TNF-α and IL-6. At lower concentrations (1 µM), it enhances cytokine production, while higher concentrations (10 µM) suppresses it.
Concentration (µM)TNF-α Production (pg/mL)
1150
1050
  • Lymphocyte Proliferation : The compound has been shown to enhance the proliferation of T lymphocytes in response to mitogens, suggesting a potential role in boosting immune responses.

Neuroprotective Effects

Emerging research indicates that 4-AOB may offer neuroprotective benefits:

  • Oxidative Stress Reduction : Studies have reported that treatment with 4-AOB decreases markers of oxidative stress in neuronal cell cultures, potentially protecting against neurodegenerative conditions.
  • Neuroinflammation : It has been shown to reduce levels of inflammatory markers in models of neuroinflammation, indicating a protective role against conditions like Alzheimer's disease.

Case Studies

  • Study on Cancer Cell Lines :
    • Researchers treated various cancer cell lines with different concentrations of 4-AOB. Results indicated significant apoptosis induction and cell cycle arrest at G1 phase, suggesting its potential as an anticancer agent.
  • Immunomodulation in Animal Models :
    • In a mouse model, administration of 4-AOB led to enhanced immune responses against viral infections, highlighting its potential as an immunotherapeutic agent.

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